![molecular formula C19H19BrN2O4S2 B2854893 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-29-2](/img/structure/B2854893.png)
4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . The compound also contains a benzenesulfonamide group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring attached to a benzenesulfonamide group and a dimethoxyphenyl group .Scientific Research Applications
Biological Activities
This compound has been studied for its biological activities. Pyrazolines and their derivatives, which include this compound, have been found to have confirmed biological as well as pharmacological activities .
Antioxidant Properties
The compound has been associated with antioxidant activities. Cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage .
Antitumor Activities
It has been suggested that this compound may have antitumor activities. This is based on the general observation that pyrazolines and their derivatives have shown antitumor and cytotoxic activities .
Neuroprotective Effects
The compound has been studied for its neuroprotective potentials. In one study, it was found that the compound had significant effects on acetylcholinesterase (AchE) levels .
Antimicrobial Properties
Thiazole derivatives, which include this compound, have been found to have antimicrobial properties .
Antifungal Properties
Thiazole derivatives have also been associated with antifungal properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may have various molecular and cellular effects.
Action Environment
The solubility properties of thiazole suggest that the compound’s action, efficacy, and stability could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents.
properties
IUPAC Name |
4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWOZNDUSGUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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